1-(4-methoxy-1H-indazol-1-yl)ethanone
Overview
Description
1-(4-Methoxy-1H-indazol-1-yl)ethanone is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a methoxy group attached to the fourth position of the indazole ring, which is further connected to an ethanone group.
Mechanism of Action
Target of Action
Similar compounds with an indazole core have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
Compounds containing the indazole moiety, such as 1-(4-methoxy-1H-indazol-1-yl)ethanone, are known to exhibit a broad range of chemical and biological properties
Cellular Effects
Indazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indazol-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction typically requires acidic or basic conditions and may involve catalysts such as Lewis acids or transition metals .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and improved safety .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Methoxy-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-(4-Hydroxy-1H-indazol-1-yl)ethanone
- 1-(4-Chloro-1H-indazol-1-yl)ethanone
- 1-(4-Methyl-1H-indazol-1-yl)ethanone
Comparison: 1-(4-Methoxy-1H-indazol-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy derivative may exhibit different pharmacokinetic properties and potency in biological assays.
Properties
IUPAC Name |
1-(4-methoxyindazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-9-4-3-5-10(14-2)8(9)6-11-12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSLDFVKXAEEAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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